Tau Peptide (274-288) Trifluoroacetate
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Overview
Description
Tau Peptide (274-288) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence, spanning amino acids 274 to 288, is often used in research related to neurodegenerative diseases, particularly Alzheimer’s disease. The trifluoroacetate salt form is commonly used to enhance the peptide’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tau Peptide (274-288) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (274-288) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid side chains can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Tau Peptide (274-288) Trifluoroacetate is widely used in scientific research, particularly in the study of neurodegenerative diseases. Some key applications include:
Alzheimer’s Disease Research: Used to study the aggregation of tau protein and its role in the formation of neurofibrillary tangles.
Drug Development: Serves as a model peptide for testing potential therapeutic agents aimed at inhibiting tau aggregation.
Biochemical Studies: Utilized in experiments to understand the biochemical properties and interactions of tau protein.
Mechanism of Action
Tau Peptide (274-288) Trifluoroacetate exerts its effects by mimicking a segment of the tau protein involved in microtubule binding and stabilization. In pathological conditions, this peptide can aggregate, forming structures similar to those found in neurofibrillary tangles. The aggregation process is influenced by various factors, including post-translational modifications and interactions with other proteins and molecules .
Comparison with Similar Compounds
Similar Compounds
Tau Peptide (306-336): Another segment of the tau protein used in similar research contexts.
Amyloid Beta Peptides: Often studied alongside tau peptides in Alzheimer’s disease research due to their role in plaque formation.
Uniqueness
Tau Peptide (274-288) Trifluoroacetate is unique due to its specific sequence, which is critical for studying the aggregation behavior of tau protein. Its trifluoroacetate form enhances stability and solubility, making it particularly useful in experimental settings .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138N22O23.C2HF3O2/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102;3-2(4,5)1(6)7/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122);(H,6,7)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZMDCSUVZKAQP-IQSMRJKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H139F3N22O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1854.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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